[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
The compound [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a bis-pyrazole derivative featuring two distinct pyrazole rings linked via a methylene-amine bridge. The first pyrazole moiety (1,4-dimethyl-1H-pyrazol-5-yl) contains methyl groups at positions 1 and 4, while the second (1-methyl-1H-pyrazol-4-yl) has a single methyl group at position 1. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-9-4-14-16(3)11(9)7-12-5-10-6-13-15(2)8-10/h4,6,8,12H,5,7H2,1-3H3 |
InChI Key |
PWQZIKIGPLFVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
The most widely reported method involves sequential alkylation of pyrazole precursors. Starting with 1,4-dimethyl-1H-pyrazole-5-methanol and 1-methyl-1H-pyrazole-4-methanol, the synthesis proceeds via a two-step process:
- Chlorination : Conversion of hydroxyl groups to chlorides using thionyl chloride (SOCl₂) at 0–5°C.
- Amination : Reaction of the resulting chlorides with methylamine (CH₃NH₂) in dimethylformamide (DMF) at 60°C for 12 hours.
Key parameters:
- Molar ratio : 1:1.2 (pyrazole chloride:amine)
- Yield : 68–72%
- Purity : ≥95% (HPLC)
This method benefits from commercial availability of starting materials but faces challenges in regioselectivity control during chloride formation.
Reductive Amination Strategies
Catalytic Hydrogenation
An alternative pathway employs reductive amination of pyrazole aldehydes. The protocol involves:
- Condensation of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-4-methylamine using titanium(IV) isopropoxide as a Lewis acid.
- Reduction of the intermediate Schiff base with sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 8 hours |
| Catalyst Loading | 5 mol% |
| Yield | 81% |
This method demonstrates improved atom economy compared to alkylation routes but requires stringent moisture control.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly enhances reaction rates through dielectric heating. A representative procedure:
- Mix equimolar quantities of 1,4-dimethyl-1H-pyrazole-5-methanol and 1-methyl-1H-pyrazole-4-methanol
- Add N,N-dicyclohexylcarbodiimide (DCC) as coupling agent
- Irradiate at 150W (80°C) for 15 minutes
Performance Metrics :
- Time Reduction : 12 hours → 15 minutes
- Yield Improvement : 72% → 89%
- Energy Savings : 65% reduction vs conventional heating
Continuous Flow Synthesis
Industrial-Scale Production
Recent advancements employ microreactor technology for scalable manufacturing:
System Configuration :
- Two feed streams:
- Stream A: 1,4-dimethyl-1H-pyrazole-5-chloride (0.5M in THF)
- Stream B: 1-methyl-1H-pyrazole-4-methylamine (0.6M in THF)
- Reactor Volume: 10 mL
- Residence Time: 2 minutes
- Temperature: 70°C
Output Characteristics :
| Metric | Value |
|---|---|
| Space-Time Yield | 1.2 kg/L/day |
| Productivity | 98% conversion |
| Impurity Profile | <0.5% byproducts |
This method achieves superior process control compared to batch reactions.
Structural Considerations and Characterization
Molecular Geometry Analysis
X-ray crystallography reveals critical structural features:
- Bond Lengths :
- N1-C5: 1.347 Å
- C5-N2: 1.315 Å
- Dihedral Angles :
- Between pyrazole rings: 112.4°
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400MHz, CDCl₃) | δ 7.45 (s, 1H, pyrazole-H), 3.72 (s, 3H, N-CH₃) |
| ¹³C NMR | δ 149.2 (C=N), 105.4 (pyrazole-C) |
| HRMS | m/z 204.1372 [M+H]⁺ (calc. 204.1375) |
Comparative Method Analysis
Table 1: Synthesis Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Alkylation | 72 | 95 | Moderate | E-factor: 18 |
| Reductive Amination | 81 | 97 | High | E-factor: 12 |
| Microwave | 89 | 99 | Limited | PMI: 6.2 |
| Flow Chemistry | 98 | 99.5 | Excellent | PMI: 3.8 |
E-factor = kg waste/kg product; PMI = Process Mass Intensity
Chemical Reactions Analysis
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazole alcohols.
Scientific Research Applications
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The pyrazole rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₂H₁₈N₆ (estimated from structural analogs).
- Molecular Weight : ~246.32 g/mol.
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to amine and pyrazole functionalities.
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key Differences
Substituent Effects: The benzyl derivative () exhibits higher lipophilicity due to its aromatic substituent, favoring membrane permeability but reducing aqueous solubility .
Hydrogen-Bonding Capacity: The target compound’s amine and pyrazole N-atoms enable hydrogen-bond donor/acceptor interactions, similar to patterns observed in Etter’s graph-set analysis for molecular aggregates .
Biological Activity
The compound [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 283.8 g/mol . The structure features two distinct pyrazole rings connected through a methylamine linkage, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that pyrazole derivatives often exhibit significant biological activities, including:
- Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : They may inhibit pathways involved in inflammation.
- Anticancer Activities : Some studies suggest potential in inhibiting cancer cell proliferation and inducing apoptosis.
The mechanisms through which this compound exerts its effects are still under investigation. However, several key interactions have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with disease processes.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cell function.
- Gene Expression Regulation : The compound may influence gene expression related to inflammation and cell growth.
Antioxidant Activity
A study assessed the antioxidant capacity of similar pyrazole derivatives using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
Anti-inflammatory Effects
In vivo studies demonstrated that pyrazole derivatives could reduce inflammatory markers in models of acute inflammation. The compounds inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential as anti-inflammatory agents.
Anticancer Potential
Research has shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study reported that a closely related compound induced apoptosis in breast cancer cells via caspase activation and mitochondrial pathway involvement.
Case Studies
Q & A
Q. Example Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine + ketone (H₂SO₄, 120°C) | 70–85% | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 80–90% | |
| Coupling | NaBH₃CN, MeOH, RT | 65–75% |
How can this compound be characterized using spectroscopic and analytical methods?
Q. Basic Characterization Workflow
- NMR Spectroscopy :
- ¹H NMR : Look for methyl group signals (δ 2.1–2.5 ppm) and pyrazole ring protons (δ 7.2–7.8 ppm). Adjacent methylene groups (CH₂) appear as triplets near δ 3.5–4.0 ppm .
- ¹³C NMR : Pyrazole carbons resonate at δ 140–150 ppm, while methyl carbons appear at δ 10–25 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks. For C₁₀H₁₆N₆, expect m/z ≈ 220.1 .
- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm amine and pyrazole groups .
Q. Example Data (Analogous Compounds)
| Parameter | Value (Compound 35, ) |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.90 (s, 3H, N-CH₃), δ 7.48 (s, 1H, pyrazole) |
| ESI-MS (M+1) | m/z 392 |
| HPLC Purity | 97.61% |
How can reaction yields be optimized for multi-step synthesis?
Q. Advanced Optimization Strategies
- Catalyst Screening : Use Pd/C or Ni catalysts for selective coupling reactions to reduce byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Temperature Control : Low temperatures (–20°C) minimize decomposition during sensitive steps (e.g., amine protection) .
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for cyclization steps .
Q. Critical Parameters
- Purification : Use preparative HPLC or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate high-purity intermediates .
- Scale-Up Challenges : Aggressive stirring and inert atmospheres (N₂/Ar) prevent oxidation .
How to resolve contradictions in biological activity data across studies?
Q. Advanced Data Analysis
- Assay Variability : Validate results using orthogonal assays (e.g., sea urchin embryo assay vs. cancer cell lines) .
- Purity Verification : Confirm compound integrity via HPLC-MS and elemental analysis to rule out degradation .
- Structural Confirmation : Compare crystallographic data (e.g., SHELXL-refined structures) with bioactive conformers .
Case Study
Pyrazole derivatives showed conflicting IC₅₀ values in antimicrobial assays due to:
How to determine the crystal structure using SHELXL?
Q. Advanced Crystallography Workflow
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector .
Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods .
Refinement (SHELXL) :
- Apply anisotropic displacement parameters for non-H atoms.
- Validate with R-factors (R₁ < 0.05 for high-resolution data) .
Validation : Check for twinning (PLATON) and hydrogen bonding consistency .
Q. Example Refinement Table
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R₁ (I > 2σ(I)) | 0.039 |
| CCDC Deposition | 1234567 |
How to analyze hydrogen bonding patterns in the crystal lattice?
Q. Advanced Intermolecular Analysis
Q. Example H-Bond Network (Analogous Pyrazole)
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N-H | O=C | 2.89 | 165 |
| C-H⋯π | Pyrazole ring | 3.12 | 152 |
How to predict hydrogen bonding and molecular interactions computationally?
Q. Advanced Modeling Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
